1-(2-fluorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid
Overview
Description
1-(2-fluorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H12FN3O2 and its molecular weight is 249.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photophysical Properties and Application Prospects
Research indicates that derivatives of 1,2,3-triazoles, including those related to 1-(2-fluorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid, exhibit bright blue fluorescence with excellent quantum yields, large Stokes shifts, and prolonged fluorescence lifetimes. These properties make them highly sensitive to structural changes and the microenvironment, showing marked changes in quantum yield in response to such variations. The aggregation-induced emission enhancement (AIEE) behavior observed among synthesized compounds suggests their potential application as sensors for monitoring and controlling pH in biological research due to their reversibility between acid and alkaline pH values and low toxicity, supporting their real-time use in biological contexts (Safronov et al., 2020).
Synthesis and Biological Significance
Further research has developed methods for synthesizing triazole derivatives with potential biological applications. For example, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds addresses the challenge of the Dimroth rearrangement in the preparation of peptidomimetics or biologically active compounds based on the triazole scaffold. This methodology allows for the creation of compounds with potential as HSP90 inhibitors, highlighting the versatility and biological relevance of triazole derivatives in drug development and therapeutic applications (Ferrini et al., 2015).
Antimicrobial Applications
Triazole derivatives have also been investigated for their antimicrobial potential. For instance, a study on the synthesis and antimicrobial activity of various triazole derivatives revealed their effectiveness against a range of bacteria and fungi. This underscores the potential of this compound and its analogues in contributing to the development of new antimicrobial agents, which is crucial in addressing the global challenge of antimicrobial resistance (Nagamani et al., 2018).
Properties
IUPAC Name |
1-(2-fluorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-7(2)11-14-10(12(17)18)15-16(11)9-6-4-3-5-8(9)13/h3-7H,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTVMFVDIXCXFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NN1C2=CC=CC=C2F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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